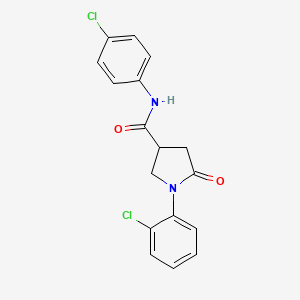![molecular formula C12H17BrN2O4S B4008263 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide-derived compounds often involves the formation of ligands that can complex with transition metals, contributing to the molecule's versatility in applications. Chohan and Shad (2011) explored the synthesis of sulfonamide-derived ligands and their metal complexes, providing insights into the bonding and structure of these compounds through spectral, analytical, and physical data, including X-ray diffraction methods (Chohan & Shad, 2011).
Molecular Structure Analysis
The determination of the molecular structure is crucial for understanding the compound's reactivity and properties. Studies have employed X-ray diffraction, IR, NMR, and mass spectrometry to elucidate the structure of sulfonamide derivatives and their complexes, revealing octahedral geometries for metal complexes and detailing the nature of bonding within the synthesized compounds (Chohan & Shad, 2011).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives often involves interactions with metals and can be influenced by the presence of substituents on the phenyl ring. For example, the cross-coupling reactions of bromopyridine with sulfonamides, catalyzed by copper and pyridine derivatives, demonstrate the compound's ability to form N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting the chemical versatility of these structures (Han, 2010).
Physical Properties Analysis
The physical properties, such as magnetic susceptibility, conductivity, and molecular geometry, are vital for understanding the behavior of sulfonamide derivatives in different environments. The characterization of these compounds through physical measurements complements the molecular structure analysis and provides a comprehensive view of their potential applications (Chohan & Shad, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various substrates and conditions, are essential for the application of sulfonamide derivatives in synthesis and material science. The ability of these compounds to undergo selective reactions, form complexes with metals, and exhibit specific reactivity patterns underlines their utility in chemical synthesis and as potential catalysts or reagents in organic transformations (Han, 2010).
Applications De Recherche Scientifique
To provide valuable insights, I'll generalize the context around similar compounds, focusing on sulfonylureas and their analogues, as suggested by the structural mention of "sulfonyl" in the compound's name. Sulfonylureas are primarily used in medical treatments, particularly for Type 2 diabetes, due to their ability to increase insulin release from the pancreas. However, their research applications extend beyond therapeutic uses, encompassing areas like chemical biology, pharmacokinetics, and environmental health.
Research Applications in Pharmacokinetics
Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion of compounds. For instance, sulfonylureas have been studied for their metabolic pathways, identifying metabolites that could serve as biomarkers in human biomonitoring studies. Such research is crucial for understanding how these compounds behave in the body and assessing potential risks associated with human exposure (McMahen et al., 2015).
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-15(9-12(17)14-7-2-8-16)20(18,19)11-5-3-10(13)4-6-11/h3-6,16H,2,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGBOXLDLAVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCCO)S(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)



![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)